1-(3-Chlorophenyl)-4-methylpentan-1-amine hydrochloride
Overview
Description
1-(3-Chlorophenyl)-4-methylpentan-1-amine hydrochloride is a chemical compound that has garnered attention in various scientific fields due to its unique structure and potential applications. This compound is characterized by a chlorophenyl group attached to a 4-methylpentan-1-amine backbone, with a hydrochloride salt form.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Chlorophenyl)-4-methylpentan-1-amine hydrochloride typically involves the following steps:
Chlorination: The starting material, 3-chlorophenyl, undergoes chlorination to introduce the chlorine atom at the desired position.
Amination: The chlorinated compound is then subjected to amination, where an amine group is introduced to form the amine backbone.
Methylation: The amine group is methylated to form the 4-methylpentan-1-amine structure.
Hydrochloride Formation: Finally, the compound is treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and advanced purification techniques are often employed to streamline the production process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where the amine group is converted to an amide or nitro group.
Reduction: Reduction reactions can convert the compound to its corresponding amine or alcohol derivatives.
Substitution: Substitution reactions can replace the chlorine atom with other functional groups, leading to a variety of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.
Substitution: Various nucleophiles and electrophiles are employed, depending on the desired substitution product.
Major Products Formed:
Oxidation Products: Amides, nitro compounds.
Reduction Products: Primary amines, alcohols.
Substitution Products: Various functionalized derivatives.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.
Biology: It serves as a tool in biological studies to investigate the effects of chlorophenyl derivatives on biological systems.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 1-(3-Chlorophenyl)-4-methylpentan-1-amine hydrochloride exerts its effects involves interactions with molecular targets and pathways. The compound may act as an agonist or antagonist to specific receptors, influencing cellular signaling pathways and physiological responses.
Molecular Targets and Pathways:
Receptor Binding: The compound may bind to receptors such as serotonin, dopamine, or adrenergic receptors, modulating their activity.
Pathway Modulation: It can influence signaling pathways related to neurotransmission, inflammation, and cellular metabolism.
Comparison with Similar Compounds
1-(3-Chlorophenyl)-4-methylpentan-1-amine hydrochloride is compared with other similar compounds to highlight its uniqueness. Some similar compounds include:
1-(2-Chlorophenyl)-4-methylpentan-1-amine hydrochloride
1-(4-Chlorophenyl)-4-methylpentan-1-amine hydrochloride
1-(3-Chlorophenyl)piperazine hydrochloride
These compounds share structural similarities but differ in the position of the chlorine atom, leading to variations in their chemical properties and biological activities.
Properties
IUPAC Name |
1-(3-chlorophenyl)-4-methylpentan-1-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18ClN.ClH/c1-9(2)6-7-12(14)10-4-3-5-11(13)8-10;/h3-5,8-9,12H,6-7,14H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWABBGCFYVYFDD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCC(C1=CC(=CC=C1)Cl)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19Cl2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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